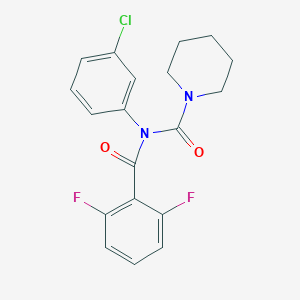

![molecular formula C14H12N4O2S B2828249 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide CAS No. 946358-57-2](/img/structure/B2828249.png)

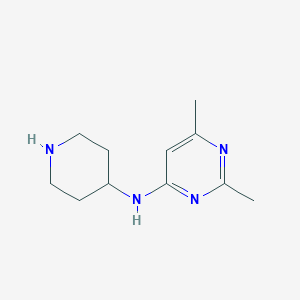

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, such as “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide”, has been reported in various studies . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This includes halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites. This is extremely necessary to optimize the interaction between the ligand and biological target. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets.Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación

Optical Sensors and Biological Applications

Pyrimidine derivatives, including compounds similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide, have been extensively utilized as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes in various biological contexts (Jindal & Kaur, 2021).

Novel CNS Acting Drugs

Research has identified functional chemical groups, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. These compounds demonstrate a broad range of CNS effects, suggesting the potential for this compound and similar structures in developing novel therapeutic agents (Saganuwan, 2017).

Regioselectivity in Chemical Synthesis

The compound's structural framework facilitates research on regioselectivity in chemical synthesis, particularly in the bromination of unsymmetrical dimethylated pyridines. Studies in this area contribute to a better understanding of chemical reactions and mechanisms, highlighting the compound's significance in synthetic organic chemistry (Thapa et al., 2014).

Synthesis of Pyrimidoquinolines

The compound serves as a precursor in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for their therapeutic importance. This area of research emphasizes the compound's utility in medicinal chemistry, particularly in the development of biologically potent molecules with significant therapeutic applications (Nandha kumar et al., 2001).

Medicinal Properties of Pyrazolopyrimidine Scaffolds

Additionally, pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound's structural class, has shown a wide range of medicinal properties, such as anticancer, CNS agents, and anti-inflammatory activities. This highlights the compound's potential as a building block for developing drug-like candidates with broad medicinal applications (Cherukupalli et al., 2017).

Propiedades

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-7-21-14-16-9(2)11(13(20)18(8)14)17-12(19)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMPKIIJZPXKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

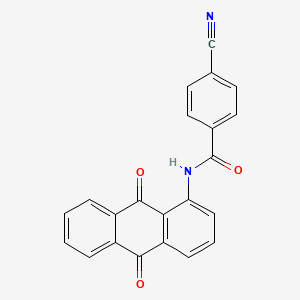

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2828167.png)

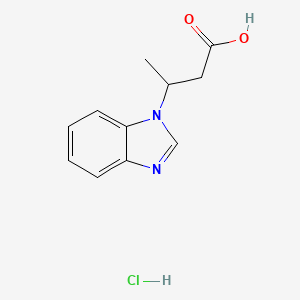

![N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2828177.png)

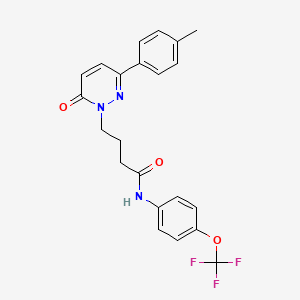

![N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2828180.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)

![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)